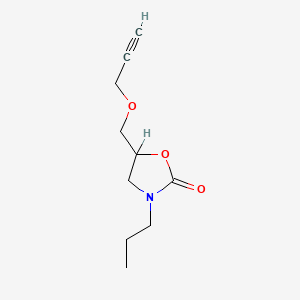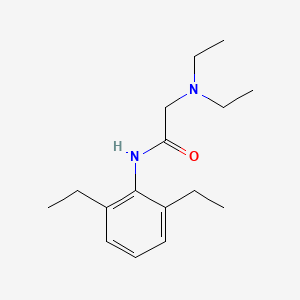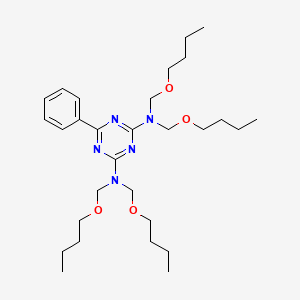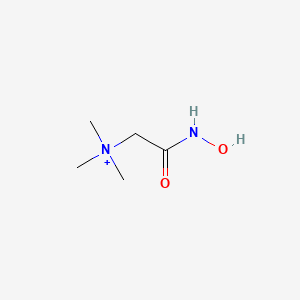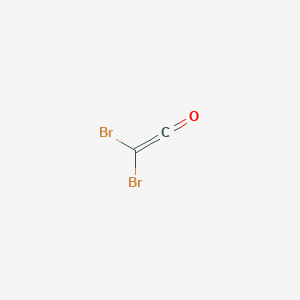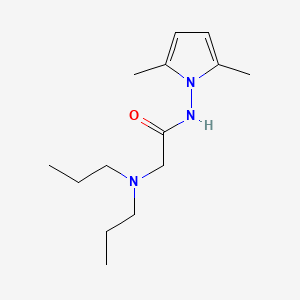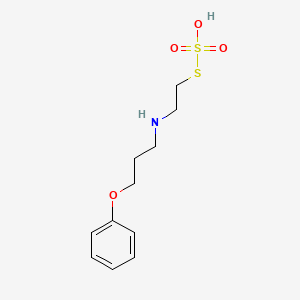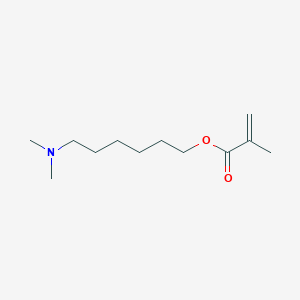
6-(Dimethylamino)hexyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)hexyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.317 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)hexyl 2-methylprop-2-enoate typically involves the reaction of 6-dimethylamino-1-hexanol with methacrylic acid or its derivatives . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)hexyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
6-(Dimethylamino)hexyl 2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)hexyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Dimethylaminohexylmethacrylate
- Methacrylsaeure-<6-dimethylamino-hexyl>-ester
Uniqueness
6-(Dimethylamino)hexyl 2-methylprop-2-enoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
20602-93-1 |
|---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
6-(dimethylamino)hexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H23NO2/c1-11(2)12(14)15-10-8-6-5-7-9-13(3)4/h1,5-10H2,2-4H3 |
InChI Key |
FRDUBKBSPUFFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


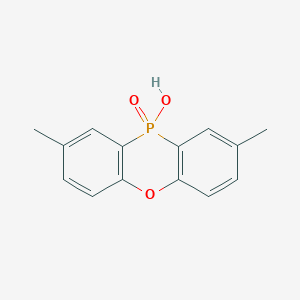
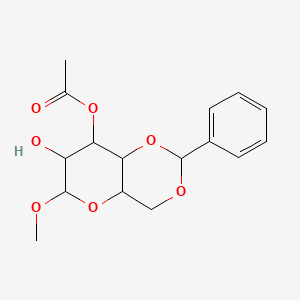

![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
